2-[(5-Bromopyrimidin-2-yl)thio]aniline
Description
Structural Significance within Pyrimidine (B1678525) and Thioether Chemistry
The chemical architecture of 2-[(5-Bromopyrimidin-2-yl)thio]aniline is noteworthy due to the convergence of two key functional groups: the pyrimidine ring and the thioether bridge. The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids (as cytosine, thymine, and uracil) and a wide array of pharmaceuticals. nih.govresearchgate.netmdpi.com As an electron-rich aromatic system, the pyrimidine nucleus is capable of engaging in various intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. nih.gov Its structure can be readily modified at several positions, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. nih.govresearchtrend.net
The thioether (-S-) linkage imparts a distinct set of characteristics to the molecule. It serves as a flexible yet stable linker between the pyrimidine and aniline (B41778) rings. In synthetic chemistry, the thioether group at the 2-position of a pyrimidine ring is a versatile handle for further functionalization. nih.gov It can act as a latent sulfone for subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse molecular fragments. nih.gov The combination of the pyrimidine core with a thioether linkage is a recurring motif in compounds explored for various therapeutic applications. acs.orgnih.gov
| Predicted Physicochemical Properties | Value |
| XlogP | 2.6 uni.lu |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 77.1 Ų molbase.com |
Note: Data for the related isomer 4-[(5-Bromopyrimidin-2-yl)thio]aniline is included for context where specific data for the ortho-isomer is unavailable.
Role as a Privileged Scaffold in Organic Synthesis
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets upon modification with various functional groups. mdpi.com The pyrimidine core is widely regarded as such a scaffold due to its prevalence in a multitude of approved drugs and biologically active molecules. nih.govmdpi.comresearchtrend.net this compound embodies the characteristics of a privileged scaffold, serving as a foundational structure for the generation of compound libraries aimed at drug discovery.
Its utility in organic synthesis stems from the presence of several reactive sites that allow for selective chemical transformations:
The Aniline Moiety: The primary amine (-NH2) group on the aniline ring is a key nucleophile, enabling reactions such as acylation, alkylation, and the formation of Schiff bases or heterocyclic rings.
The Bromine Atom: The bromine on the pyrimidine ring is a classic handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkyl, or other carbon-based substituents.
The Pyrimidine Nitrogens: The nitrogen atoms within the pyrimidine ring can influence the molecule's basicity and hydrogen bonding capacity, and can be involved in coordination with metal centers.
This multi-functional nature allows chemists to use this compound as a versatile starting material to construct a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov The synthesis of various pyrimidine derivatives often involves the strategic functionalization of such intermediates to explore structure-activity relationships. mdpi.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3S/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGBPUYHIKFDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375497 | |
| Record name | 2-[2-(aminophenyl)thio]-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-43-8 | |
| Record name | 2-[(5-Bromo-2-pyrimidinyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(aminophenyl)thio]-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(5-Bromopyrimidin-2-yl)thio]aniline | |
| Source | European Chemicals Agency (ECHA) | |
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Chemical Reactivity and Transformational Pathways of 2 5 Bromopyrimidin 2 Yl Thio Aniline
Reactivity at the Bromine Atom (5-position of Pyrimidine)
The bromine atom at the C-5 position of the pyrimidine (B1678525) ring is a key functional group that allows for extensive derivatization. The electron-deficient nature of the pyrimidine ring influences the reactivity of the C-Br bond, making it susceptible to both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituted pyrimidine core of 2-[(5-Bromopyrimidin-2-yl)thio]aniline is an excellent substrate for such transformations, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling the aryl halide with an organoboron reagent (boronic acid or boronic ester). For this compound, a Suzuki reaction with various aryl or heteroaryl boronic acids would yield 5-aryl/heteroaryl pyrimidine derivatives. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) in a suitable solvent like 1,4-dioxane. mdpi.com
Sonogashira Coupling: This reaction allows for the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This pathway can be used to introduce alkynyl moieties at the 5-position of the pyrimidine ring, creating precursors for more complex heterocyclic systems. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form C-N bonds. It enables the reaction of the bromo-pyrimidine with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. researchgate.netchemrxiv.org This method is highly effective for synthesizing 5-amino-pyrimidine derivatives.
Metallaphotoredox Coupling: Recent advancements have shown that nickel and iridium photocatalysts can mediate C-N cross-coupling reactions under visible light irradiation. For instance, 5-bromopyrimidine (B23866) can be coupled with morpholine (B109124) in good yield using this methodology. tcichemicals.com Similarly, nickel-catalyzed thioetherification can be achieved via cross-coupling with thiols, often promoted by a Brønsted acid. uni-regensburg.de
| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-pyrimidine |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-pyrimidine |
| Buchwald-Hartwig | Amine (Primary or Secondary) | Pd catalyst, Ligand, Base | 5-Amino-pyrimidine |
| Heck Reaction | Alkene | Pd catalyst, Base | 5-Alkenyl-pyrimidine |
Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic halides. wikipedia.org The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which activates the ring towards nucleophilic attack. This effect facilitates the displacement of the bromide leaving group at the 5-position by a variety of nucleophiles. wikipedia.orgyoutube.com
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this complex is delocalized, partly onto the electronegative nitrogen atoms of the pyrimidine ring, which stabilizes the intermediate. In the second step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring.
A range of nucleophiles can be employed in SNAr reactions with 5-bromo-pyrimidines, including:
Alkoxides and Phenoxides: To form 5-alkoxy or 5-aryloxy pyrimidine derivatives. Reactions of 5-bromo-1,2,3-triazines with phenols have been reported to proceed via a concerted SNAr mechanism. acs.orgnih.gov
Thiolates: To introduce new sulfur-containing functionalities.
Amines: Although less common than Buchwald-Hartwig amination for this purpose, direct SNAr with highly nucleophilic amines can occur under certain conditions.
The efficiency of the SNAr reaction is dependent on the strength of the nucleophile and the reaction conditions, such as solvent and temperature.
Reactivity of the Thioether Linkage
The thioether (sulfide) bridge is another important functional group in this compound, offering its own set of chemical transformations. These include oxidation, alkylation, and cleavage reactions.
The sulfur atom of the thioether is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. thieme-connect.demasterorganicchemistry.com These transformations are significant as they can modulate the electronic properties and biological activity of the parent molecule.
Oxidation to Sulfoxides: Controlled oxidation with one equivalent of an oxidizing agent typically yields the sulfoxide. Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. reddit.com The oxidation of thioethers to sulfoxides can also occur readily in a non-catalyzed solution reaction. rsc.orgresearchgate.net
Oxidation to Sulfones: Using an excess of a strong oxidizing agent, such as H₂O₂ or m-CPBA, leads to the formation of the sulfone. masterorganicchemistry.comreddit.com Catalytic systems, for example using Ti-containing zeolites, can be employed to drive the reaction to the sulfone state, whereas the non-catalyzed reaction may stop at the sulfoxide. rsc.orgresearchgate.net
| Target Product | Reagent | Typical Conditions |
|---|---|---|
| Sulfoxide | m-CPBA (1 equiv.) | Low temperature (e.g., 0 °C) |
| Sulfoxide | H₂O₂ | Catalytic (e.g., Ti-zeolite) or non-catalyzed |
| Sulfone | m-CPBA (>2 equiv.) | Room temperature or heating |
| Sulfone | H₂O₂ (>2 equiv.) | Catalytic (e.g., NbC) |
| Sulfoxide | Urea-Hydrogen Peroxide/HFIP | Chemoselective oxidation |
The sulfur atom in the thioether linkage is nucleophilic and can be alkylated by electrophiles such as alkyl halides to form a ternary sulfonium (B1226848) salt. thieme-connect.com These salts are themselves potent alkylating agents and can participate in further synthetic transformations. thieme-connect.com The formation of a sulfonium salt involves the attack of the sulfur lone pair on the electrophilic carbon of an alkylating agent, such as methyl iodide, leading to a positively charged sulfur center.
The C-S bond of the thioether linkage can be cleaved under various conditions. Cleavage can occur at either the C(pyrimidine)-S bond or the C(aniline)-S bond, depending on the reagents and reaction mechanism.
Reductive Cleavage: Reagents like sodium in liquid ammonia (B1221849) can reductively cleave thioether bonds.
Oxidative Cleavage: Some oxidative conditions can lead to C-S bond cleavage.
Metal-Free Cleavage: Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can mediate the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.orgmdpi.com While the C(sp²)-S bonds in the target molecule are generally more robust, cleavage could potentially be achieved under specific conditions. organic-chemistry.org Base-induced elimination reactions have also been explored for cleaving thioether linkages in complex molecules like microcystin (B8822318) conjugates. researchgate.net
The specific conditions required for cleavage would need to be carefully optimized to achieve selectivity, given the multiple reactive sites in the molecule.
Advanced Synthetic Applications in Complex Molecular Architectures
Utilization as a Key Building Block in Heterocycle Synthesis
The strategic placement of reactive sites within 2-[(5-Bromopyrimidin-2-yl)thio]aniline makes it an important building block for the synthesis of novel heterocyclic compounds. The aniline (B41778) nitrogen can act as a nucleophile, while the pyrimidine (B1678525) ring, activated by the bromo substituent, is susceptible to various transformations. This dual reactivity allows for its use in constructing more elaborate molecules.
For instance, the primary amino group of the aniline fragment can be acylated, sulfonated, or used as a nucleophile in condensation reactions to append new functionalities. These reactions typically proceed under standard conditions, providing intermediates that can be further modified. The presence of the sulfur atom and the pyrimidine ring also imparts unique electronic properties to the molecule, influencing its reactivity and the properties of the resulting derivatives. While the primary application of this scaffold is often directed towards fused systems, its role as a foundational block for non-fused heterocycles is an area of synthetic exploration.
Strategies for Constructing Fused Polycyclic Systems (e.g., pyrimidopyrimidines, benzothiazoles from related precursors)
A significant application of this compound and its analogues is in the synthesis of fused polycyclic systems. The inherent structure of the molecule is pre-organized for intramolecular cyclization reactions, leading to the formation of rigid, polycyclic frameworks such as pyrimido[2,1-b]benzothiazoles.
The synthesis of the pyrimido[2,1-b]benzothiazole core is a well-established strategy in heterocyclic chemistry, often starting from 2-aminobenzothiazole (B30445) derivatives. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov However, the 2-[(pyrimidin-2-yl)thio]aniline scaffold offers an alternative and powerful route via intramolecular cyclization. In this approach, the aniline nitrogen attacks the pyrimidine ring, leading to the formation of a new six-membered ring fused to the benzothiazole (B30560) system.
For this compound, this intramolecular C-N bond formation can be envisioned to proceed via a nucleophilic aromatic substitution (SNAr) or, more commonly, through transition-metal-catalyzed cross-coupling. A plausible pathway involves a palladium- or copper-catalyzed intramolecular Buchwald-Hartwig-type amination. researchgate.net This reaction would involve the oxidative addition of a low-valent metal catalyst to the C-Br bond of the pyrimidine ring, followed by coordination of the aniline's amino group and subsequent reductive elimination to form the fused tricycle, specifically a 7-bromopyrimido[2,1-b]benzothiazole derivative. This transformation provides a direct route to a functionalized core that can be further elaborated.
The general conditions for such cyclizations, based on related precursors, are summarized in the table below.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100-120 | 70-90 | researchgate.net |
| CuI / L-proline | K₂CO₃ | DMSO | 90-110 | 65-85 | indexcopernicus.com |
| Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 100 | 75-95 | nih.gov |
Role as an Intermediate in Multi-Step Organic Syntheses
Beyond its direct use in cyclization reactions, this compound is a critical intermediate in multi-step synthetic sequences. The bromo-substituent on the pyrimidine ring serves as a versatile handle for introducing molecular diversity through modern cross-coupling reactions. researchgate.netnih.gov This functionality allows chemists to append a wide range of substituents, significantly altering the steric and electronic properties of the molecule and enabling the synthesis of targeted compound libraries.
Two of the most powerful methods employed for this purpose are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the 5-bromopyrimidine (B23866) moiety with various organoboron reagents (boronic acids or esters). illinois.edu This strategy is widely used to introduce aryl, heteroaryl, alkyl, or alkenyl groups at the C5 position of the pyrimidine ring. nih.govnih.gov The reaction is known for its high functional group tolerance and generally provides good to excellent yields.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the 5-bromopyrimidine with a wide array of primary or secondary amines in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This method is invaluable for synthesizing derivatives bearing different amino substituents, which are crucial functionalities in many biologically active molecules. nih.gov
By utilizing this compound as an intermediate, a synthetic route can first establish the core thioether structure and then diversify the molecule in a late-stage functionalization step. For example, a Suzuki coupling could be performed to introduce a phenyl group, yielding 2-[(5-phenylpyrimidin-2-yl)thio]aniline, which could then undergo the intramolecular cyclization described previously to generate a more complex, fused polycyclic system.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 75-95 | nih.gov |
| Suzuki-Miyaura | Alkylboronic ester | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 60-85 | nih.gov |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 70-90 | nih.gov |
| Buchwald-Hartwig | Secondary amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 65-88 | nih.gov |
The strategic use of this compound as a modifiable intermediate thus provides a powerful platform for the efficient and divergent synthesis of complex, functionalized heterocyclic compounds.
Theoretical and Mechanistic Investigations of 2 5 Bromopyrimidin 2 Yl Thio Aniline
Computational Chemistry Studies (e.g., DFT calculations for reaction pathways, electronic structure)
No published studies containing Density Functional Theory (DFT) calculations or other computational chemistry analyses for 2-[(5-Bromopyrimidin-2-yl)thio]aniline were found. Such studies would be necessary to provide data on its electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, and the energy profiles of its potential reaction pathways.
Reaction Mechanism Elucidation (e.g., for cross-coupling, nucleophilic substitutions)
While the synthesis of This compound likely involves a nucleophilic aromatic substitution reaction between 2,5-dibromopyrimidine (B1337857) and 2-aminothiophenol (B119425), no specific studies elucidating the detailed mechanism (including transition states and intermediates) for this or any subsequent reactions (such as cross-coupling) involving this compound have been reported.
Structure-Reactivity Relationship Analysis (from a theoretical perspective)
A theoretical analysis of the structure-reactivity relationship for This compound is contingent on computational data that is not currently available. Such an analysis would explore how the positions of the bromine atom, the thioether linkage, and the aniline (B41778) moiety influence the molecule's reactivity in various chemical transformations.
Future Research Directions in the Chemistry of 2 5 Bromopyrimidin 2 Yl Thio Aniline
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of aryl pyrimidinyl thioethers often involves multi-step procedures with harsh reagents and solvents. The future of synthesizing 2-[(5-Bromopyrimidin-2-yl)thio]aniline and its derivatives lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact.
Key areas for future research include:
Microwave- and Ultrasound-Assisted Synthesis : The application of microwave irradiation and ultrasonication can significantly accelerate the reaction rates for the formation of the thioether bond between 2-aminothiophenol (B119425) and 2-chloro-5-bromopyrimidine. These techniques often lead to higher yields in shorter reaction times and with reduced energy consumption compared to conventional heating methods.
Catalyst-Free and Solvent-Free Reactions : Investigating the feasibility of conducting the synthesis under solvent-free or catalyst-free conditions is a crucial step towards a more sustainable process. Thermal condensation of the reactants without a solvent or the use of deep eutectic solvents could be explored as greener alternatives to traditional volatile organic solvents.
Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for forging carbon-sulfur bonds. researchgate.net Future studies could focus on developing a photocatalytic method for the synthesis of this compound, potentially using organic dyes as catalysts and greener solvents like water or ethanol. dntb.gov.ua
| Green Chemistry Approach | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption | Optimization of reaction parameters (temperature, time, power) |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer | Study of frequency and power effects on yield and reaction time |
| Catalyst-Free Synthesis | Reduced cost and environmental impact, simplified purification | Exploration of thermal conditions and alternative energy sources |
| Solvent-Free Synthesis | Minimized waste, reduced environmental pollution | Use of neat reactants or grinding techniques |
| Photocatalysis | Use of renewable energy, mild reaction conditions | Development of efficient and recyclable photocatalysts |
| One-Pot Synthesis | Increased efficiency, reduced waste and resource consumption | Design of convergent synthetic routes |
Exploration of Novel Reactivity Patterns
The trifunctional nature of this compound provides a rich landscape for exploring novel chemical reactions. Future research should aim to systematically investigate the reactivity of each functional group and the potential for intramolecular interactions.
Cross-Coupling Reactions : The bromine atom on the pyrimidine (B1678525) ring is a prime site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 5-position of the pyrimidine ring, leading to a diverse library of derivatives.
Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution. Investigating the displacement of the bromo substituent with various nucleophiles (e.g., amines, alkoxides, thiolates) could provide access to a new class of 5-substituted pyrimidine derivatives.
Reactions of the Amino Group : The aniline (B41778) amino group can undergo a plethora of reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds. These transformations can be utilized to introduce new functionalities or to construct fused heterocyclic systems.
Intramolecular Cyclization : The proximity of the aniline and pyrimidine moieties, connected by a flexible thioether bridge, creates opportunities for intramolecular cyclization reactions. Depending on the reaction conditions and reagents, this could lead to the formation of novel tricyclic and tetracyclic heterocyclic systems, such as pyrimido[2,1-b]benzothiazoles.
| Reactive Site | Type of Reaction | Potential Products |
| C-Br on Pyrimidine | Suzuki Coupling | 5-Aryl-2-(phenylthio)pyrimidines |
| C-Br on Pyrimidine | Sonogashira Coupling | 5-Alkynyl-2-(phenylthio)pyrimidines |
| C-Br on Pyrimidine | Nucleophilic Aromatic Substitution | 5-Amino/Alkoxy/Thio-2-(phenylthio)pyrimidines |
| Aniline -NH2 | Acylation / Sulfonylation | N-acylated/sulfonylated derivatives |
| Aniline -NH2 | Condensation with Aldehydes | Schiff base intermediates for further cyclization |
| Multiple Sites | Intramolecular Cyclization | Fused heterocyclic systems (e.g., pyrimido-benzothiazoles) |
Expanding Synthetic Utility as a Versatile Synthon
Building upon the explored reactivity patterns, future research should focus on establishing this compound as a versatile synthon for the construction of complex and biologically active molecules.
Synthesis of Fused Heterocyclic Systems : A primary area of focus should be the systematic exploration of intramolecular cyclization reactions to generate novel fused heterocyclic scaffolds. For instance, oxidative cyclization could lead to the formation of phenothiazine-like structures incorporating a pyrimidine ring.
Precursor for Kinase Inhibitors : The pyrimidine core is a common feature in many kinase inhibitors. By functionalizing the 5-position of the pyrimidine ring and the aniline moiety, this compound can serve as a key intermediate in the synthesis of targeted libraries of potential kinase inhibitors for screening in drug discovery programs.
Development of Multicomponent Reactions : Designing new multicomponent reactions where this compound acts as a key building block would be a highly efficient strategy for generating molecular diversity. For example, a reaction involving the aniline nitrogen, an aldehyde, and an isocyanide (a Ugi-type reaction) could lead to complex peptide-like structures.
Synthesis of Materials with Novel Properties : The aromatic and heteroaromatic nature of the molecule suggests its potential use in the synthesis of organic materials with interesting photophysical or electronic properties. Derivatization could lead to novel dyes, fluorescent probes, or organic semiconductors.
Q & A
How can researchers optimize the synthesis of 2-[(5-Bromopyrimidin-2-yl)thio]aniline to improve yield and purity?
Methodological Answer:
The synthesis can be optimized by evaluating reaction parameters such as catalysts, solvent systems, and temperature. For example, copper-promoted thiolation reactions (e.g., using Cu(I) catalysts with AgSCF₃) have shown efficacy in introducing sulfur-containing groups to aromatic amines . Additionally, perfluoroalkylation methodologies involving 2-mercaptoaniline derivatives achieved >95% yield under mild conditions (e.g., room temperature, 2-hour reaction time), suggesting scalable protocols . Purification techniques like column chromatography or recrystallization should be tailored to the compound’s solubility, as demonstrated in large-scale syntheses yielding 36% purified product after optimization .
What analytical techniques are most effective for characterizing the structural integrity of this compound derivatives?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns on the pyrimidine and aniline rings.
- HPLC-MS : For assessing purity (>95%) and verifying molecular ions, as shown in studies of related thioaniline derivatives .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for bromine and sulfur moieties.
- Elemental Analysis : Validates empirical formulas (e.g., C₁₃H₁₁N₃S₂ for analogs with similar substituents) .
How does the substitution pattern on the pyrimidine ring influence the biological activity of thioaniline derivatives?
Methodological Answer:
Substituents like bromine at the 5-position of pyrimidine enhance electrophilicity, facilitating interactions with biological targets. Comparative studies on analogs (e.g., methyl vs. ethyl thio groups) reveal that bulkier substituents reduce antimicrobial activity but improve enzyme inhibition, suggesting steric and electronic effects dictate bioactivity . Scaffold-hopping strategies, such as replacing pyrimidine with triazinoindole cores, have also modulated antifungal potency, highlighting the importance of heterocyclic optimization .
What strategies can mitigate conflicting data in enzyme inhibition assays involving this compound?
Methodological Answer:
- Standardized Assay Conditions : Control variables like pH, temperature, and enzyme concentration. For instance, COX-2 inhibition studies required strict adherence to kinetic parameters to ensure reproducibility .
- Dose-Response Curves : Resolve discrepancies by testing a wide concentration range (e.g., 0.1–100 µM).
- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence-based vs. radiometric assays).
- Structural Confirmation : Ensure compound integrity via HPLC-MS post-assay to rule out degradation artifacts .
How can computational methods aid in predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in substitutions (e.g., bromine vs. sulfur sites). Studies on trifluoromethylaniline derivatives demonstrated accurate prediction of reaction pathways .
- Molecular Dynamics Simulations : Assess solvent effects and steric hindrance, critical for designing derivatives with improved solubility or binding affinity.
- Docking Studies : Guide functionalization by identifying pharmacophoric regions compatible with target enzymes (e.g., SDH inhibitors) .
What are the critical considerations for designing stable formulations of this compound for in vivo studies?
Methodological Answer:
- Storage Conditions : Protect from light and moisture; inert atmospheres (N₂/Ar) prevent oxidation of the thioether group .
- Solubility Enhancement : Use co-solvents (e.g., DMSO-water mixtures) or pro-drug strategies (e.g., hydrochloride salts) to improve bioavailability .
- Stability Testing : Monitor degradation under physiological pH (4–8) and temperature (37°C) using accelerated stability protocols.
How can researchers resolve contradictions in SAR studies between in vitro and in vivo models for this compound?
Methodological Answer:
- Metabolite Profiling : Identify active or inhibitory metabolites via LC-MS/MS. For example, oxidation of thioethers to sulfoxides can alter activity .
- PK/PD Modeling : Correlate plasma concentrations with efficacy to account for bioavailability limitations.
- Tissue-Specific Assays : Evaluate target engagement in relevant tissues (e.g., liver microsomes for metabolic stability) .
What novel synthetic routes can diversify the functionalization of this compound?
Methodological Answer:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the bromine site .
- Photocatalytic C–H Activation : Direct functionalization of the aniline ring without pre-activation, as shown in trifluoromethylation studies .
- Click Chemistry : Azide-alkyne cycloaddition to append bioactive moieties (e.g., triazoles) for probing structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
